2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole, with the CAS number 2109446-87-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.5 g/mol. The compound features a bicyclic structure that includes a pyridine ring and a sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes, particularly:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like lipid mediator involved in pain and inflammation management. Inhibition of NAAA can lead to increased levels of PEA, enhancing its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the core structure can significantly influence the compound's potency and selectivity. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance inhibitory activity against NAAA .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM). This suggests a strong potential for therapeutic applications in managing pain and inflammation .
In Vivo Studies
In vivo pharmacological evaluations have further supported these findings, indicating that this compound can effectively modulate inflammatory responses in animal models. The ability to sustain elevated levels of PEA through NAAA inhibition positions this compound as a promising candidate for future drug development aimed at treating chronic pain conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other azabicyclic compounds known for similar biological activities.
Compound Name | CAS Number | IC50 (µM) | Target Enzyme |
---|---|---|---|
Compound A | 2108481 | 0.042 | NAAA |
Compound B | 2108723 | 0.065 | FAAH |
Compound C | 2109446 | 0.055 | AC |
This table illustrates how variations in chemical structure can lead to differences in potency and selectivity against various targets.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Chronic Pain Management : A study demonstrated that compounds inhibiting NAAA could significantly reduce pain in models of neuropathic pain .
- Anti-inflammatory Applications : Research has shown that enhancing PEA levels through NAAA inhibition can alleviate symptoms associated with inflammatory bowel disease .
属性
IUPAC Name |
2-methyl-4-[4-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-24-22(14-28-15)16-4-8-21(9-5-16)30(26,27)25-17-6-7-18(25)12-20(11-17)29-19-3-2-10-23-13-19/h2-5,8-10,13-14,17-18,20H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGFOPHVBVMTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。